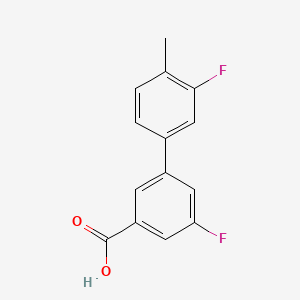

5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid

Description

5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid is a fluorinated benzoic acid derivative characterized by a biphenyl structure with fluorine substituents at the 5-position of the benzoic acid ring and the 3-position of the adjacent phenyl ring, along with a methyl group at the 4-position of the latter. This compound is commercially available () and shares structural motifs common in pharmaceutical and agrochemical intermediates, such as metabolic stability imparted by fluorine atoms and lipophilicity from the methyl group.

Properties

IUPAC Name |

3-fluoro-5-(3-fluoro-4-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c1-8-2-3-9(7-13(8)16)10-4-11(14(17)18)6-12(15)5-10/h2-7H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFBNXPZVSDSJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70689285 | |

| Record name | 3',5-Difluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70689285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261987-60-3 | |

| Record name | 3',5-Difluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70689285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Overview

The preparation of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid primarily relies on palladium-catalyzed Suzuki-Miyaura coupling reactions between appropriately substituted aryl halides and arylboronic acids. The key steps include:

- Starting materials: 5-fluoro-3-halobenzoic acid (commonly iodide or bromide) and 3-fluoro-4-methylphenylboronic acid.

- Catalysts: Palladium-based catalysts such as Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands.

- Bases: Common bases include potassium carbonate (K2CO3), sodium carbonate (Na2CO3), or cesium carbonate (Cs2CO3).

- Solvents: Polar aprotic solvents like dimethylformamide (DMF), toluene, or mixtures with water.

- Reaction conditions: Heating under reflux or microwave irradiation to promote coupling.

This method provides high regioselectivity and yield for the biphenyl bond formation while preserving the carboxylic acid functionality.

Detailed Preparation Method

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Preparation of 5-fluoro-3-halobenzoic acid | Commercially available or synthesized via electrophilic halogenation of 5-fluorobenzoic acid | Provides the aryl halide coupling partner | High purity required for coupling |

| 2. Suzuki-Miyaura coupling | 5-fluoro-3-iodobenzoic acid (1 equiv), 3-fluoro-4-methylphenylboronic acid (1.1 equiv), Pd(PPh3)4 (2-5 mol%), K2CO3 (2 equiv), toluene/water (4:1), reflux 12-24 h | Cross-coupling to form biphenyl carboxylic acid | Typical yields 70-85% |

| 3. Work-up and purification | Acidification, extraction with organic solvents (ethyl acetate), washing with brine, drying over Na2SO4, and recrystallization | Isolates pure this compound | Purity >98% by HPLC |

Reaction Mechanism Insights

- The palladium catalyst undergoes oxidative addition with the aryl halide to form Pd(II) complex.

- Transmetalation with the arylboronic acid transfers the aryl group to Pd.

- Reductive elimination forms the biphenyl bond and regenerates Pd(0).

- The presence of base facilitates boronic acid activation and neutralizes formed HX.

Alternative Synthetic Approaches

While Suzuki coupling is the predominant method, other approaches may include:

- Direct arylation: C–H activation methods to couple aryl rings without pre-functionalization, though less common for this compound.

- Negishi or Stille coupling: Using organozinc or organostannane reagents, but these are less favored due to toxicity or reagent availability.

- Electrophilic aromatic substitution: Limited due to the need for regioselective introduction of fluorine and methyl groups.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst | Base | Solvent | Temperature | Yield (%) | Comments |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura coupling | 5-fluoro-3-iodobenzoic acid + 3-fluoro-4-methylphenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/water | Reflux (~110°C) | 70-85 | Most efficient, widely used |

| Direct arylation | 5-fluorobenzoic acid + aryl halide | Pd catalyst | Base | Polar aprotic | Elevated temp | Variable | Less common, regioselectivity challenges |

| Negishi coupling | Aryl zinc + aryl halide | Pd catalyst | - | THF | Reflux | Moderate | Less preferred due to reagent handling |

Research Findings and Optimization

- Catalyst loading: Lower catalyst amounts (2 mol%) can maintain yields with prolonged reaction times, improving cost-efficiency.

- Base selection: K2CO3 is preferred for its mildness and efficiency; stronger bases can lead to side reactions.

- Solvent effects: Mixed aqueous-organic solvents enhance boronic acid solubility and reaction rates.

- Temperature and time: Reflux for 12-24 hours balances conversion and minimizes decomposition.

- Purification: Acid-base extraction followed by recrystallization yields high-purity product suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The fluorine atoms and methyl group on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis

- Serves as a building block for synthesizing more complex organic molecules, particularly in the pharmaceutical industry.

-

Medicinal Chemistry

- Investigated for its anti-inflammatory and anticancer properties . Its structural features enhance its interaction with biological targets, making it a candidate for drug development.

-

Material Science

- Used in the development of advanced materials with unique properties, such as polymers and coatings that require specific chemical characteristics.

Antimicrobial Efficacy

A study on various fluorinated benzoic acids, including 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid, demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) ranged from 8-16 µg/mL, indicating moderate effectiveness compared to conventional antibiotics such as ciprofloxacin.

Apoptosis Induction

In experiments using breast cancer cell lines (MDA-MB-231), derivatives similar to this compound significantly enhanced caspase-3 activity at concentrations as low as 10 µM. This suggests potential therapeutic applications in oncology, particularly for inducing apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms and methyl group on the benzene ring can influence the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition of enzymes, modulation of receptor activity, or interference with cellular signaling processes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The physicochemical properties of benzoic acid derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Key Observations :

- Acidity : Fluorine substituents increase acidity compared to methoxy or methyl groups. For example, 3-Fluoro-5-(trifluoromethoxy)benzoic acid likely has a lower pKa than the target compound due to the stronger electron-withdrawing effect of OCF₃ .

- This contrasts with methoxycarbonyl-containing analogs, where polar ester groups reduce logP but improve aqueous solubility .

- Extraction Efficiency : Benzoic acids with higher lipophilicity (e.g., fluorinated derivatives) exhibit faster extraction rates in emulsion liquid membranes due to larger distribution coefficients .

Biological Activity

5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid is a fluorinated benzoic acid derivative with potential pharmaceutical applications. Its unique structural features, including fluorine substitutions, enhance its biological activity, making it a subject of interest in medicinal chemistry and drug development.

- Molecular Formula : C14H10F2O2

- Molecular Weight : 250.23 g/mol

- Structure : The compound consists of a benzoic acid moiety attached to a 3-fluoro-4-methylphenyl group, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of fluorine atoms can significantly alter the compound's lipophilicity and electronic properties, enhancing its binding affinity to target proteins.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities:

- Antitumor Activity :

- Enzyme Inhibition :

-

Antimicrobial Properties :

- Preliminary investigations suggest potential antimicrobial effects against various pathogens, although detailed studies are required to confirm these findings.

Case Study 1: Antitumor Efficacy

A study evaluated the effects of various fluorinated benzoic acids on MDA-MB-231 cells. Compounds similar to this compound were tested for their ability to disrupt microtubule assembly, leading to reduced cell viability and increased apoptosis rates at concentrations as low as 1 μM .

Case Study 2: Enzyme Interaction

Another study focused on the interaction of fluorinated benzoic acids with cytochrome P450 enzymes. The results indicated that these compounds could inhibit specific isoforms, suggesting a potential application in drug metabolism modulation .

Data Summary

| Biological Activity | Findings |

|---|---|

| Antitumor | Induced apoptosis in MDA-MB-231 cells; enhanced caspase-3 activity at low concentrations |

| Enzyme Inhibition | Modulated activity of cytochrome P450 enzymes |

| Antimicrobial | Potential effects against various pathogens (further studies needed) |

Q & A

Basic: What synthetic strategies are recommended for preparing fluorinated benzoic acid derivatives like 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid?

Methodological Answer:

Fluorinated benzoic acids are typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (SNAr). For example:

- Step 1: Start with a halogenated benzoic acid precursor (e.g., 3-bromo-4-methylbenzoic acid).

- Step 2: Introduce fluorine via SNAr using KF or CsF in polar aprotic solvents (DMF, DMSO) under reflux .

- Step 3: Couple the fluorinated benzene ring to a second aromatic system using Pd-catalyzed cross-coupling (e.g., with a boronic acid derivative) .

Key Considerations: - Fluorine’s electron-withdrawing effects may necessitate harsher reaction conditions (e.g., higher temperatures) for coupling steps.

- Purification often involves column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) .

Advanced: How do fluorine substituents influence the electronic and steric properties of this compound in drug discovery contexts?

Methodological Answer:

Fluorine atoms alter:

- Electron Density: The 3-fluoro group on the benzene ring deactivates the ring via inductive effects, reducing reactivity toward electrophilic substitution.

- Lipophilicity: Fluorine increases logP values, enhancing membrane permeability (critical for CNS-targeting agents, as seen in Alzheimer’s research intermediates ).

- Metabolic Stability: Fluorine blocks metabolic oxidation sites, as demonstrated in fluorinated analogs of 4-hydroxybenzoic acid .

Experimental Validation: - Use DFT calculations to map electrostatic potential surfaces.

- Compare logP values (HPLC or shake-flask methods) with non-fluorinated analogs .

Basic: What analytical techniques are critical for characterizing fluorinated benzoic acid derivatives?

Methodological Answer:

- NMR (¹H/¹³C/¹⁹F):

- HPLC-MS: Confirms molecular weight and purity (>98% for pharmaceutical intermediates ).

- X-ray Crystallography: Resolves steric clashes caused by fluorine’s van der Waals radius (1.47 Å vs. hydrogen’s 1.20 Å) .

Advanced: How can researchers resolve contradictions in reactivity data for fluorinated benzoic acids under acidic/basic conditions?

Methodological Answer:

Discrepancies arise from:

- Protonation States: The carboxylic acid group (pKa ~2.8) deprotonates in basic media, altering electronic effects on fluorine.

- Solvent Effects: Polar aprotic solvents (DMSO) stabilize intermediates in SNAr reactions, while protic solvents (water) favor hydrolysis.

Case Study: - In 3-fluoro-4-methoxybenzoic acid, the methoxy group directs electrophilic substitution to the 5-position under acidic conditions, but fluorine dominates regioselectivity in basic media .

Experimental Design: - Perform pH-controlled reactions (pH 2–12) with LC-MS monitoring to track intermediates.

Basic: What are the stability and storage requirements for fluorinated benzoic acids?

Methodological Answer:

- Storage: Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation.

- Decomposition Risks:

Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound for kinase inhibition?

Methodological Answer:

- Fluorine Positioning:

Synthesize analogs with varying fluorine/methyl positions.

Test inhibitory activity (IC₅₀) in enzyme assays.

Correlate substituent effects with molecular docking (AutoDock Vina).

Reference: Fluorinated biphenyl derivatives (e.g., 4′-fluoro-biphenyl-3-amine) show enhanced kinase selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.